
4-Phenyl-3-(trimethylsilyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-フェニル-3-(トリメチルシリル)-1H-ピラゾールは、4位にフェニル基、3位にトリメチルシリル基が置換されたヘテロ環式有機化合物です。
2. 製法
合成経路と反応条件
4-フェニル-3-(トリメチルシリル)-1H-ピラゾールの合成は、通常、フェニルヒドラジンとトリメチルシリルアセチレンを特定の条件下で反応させることを含みます。この反応は、通常、パラジウムまたは銅などの触媒の存在下で行われ、ピラゾール環の形成を促進します。反応条件には、不活性雰囲気(窒素またはアルゴンなど)とテトラヒドロフラン(THF)またはジメチルホルムアミド(DMF)などの溶媒が含まれることが多く、反応が効率的に進むための適切な環境を確保します。
工業生産方法
4-フェニル-3-(トリメチルシリル)-1H-ピラゾールの具体的な工業生産方法は広く文書化されていませんが、一般的なアプローチは、実験室規模の合成方法を拡大することを含みます。これには、反応条件の最適化、より大きな反応器の使用、および関係する試薬と生成物の適切な取り扱いと安全対策の確保が含まれます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-3-(trimethylsilyl)-1H-pyrazole typically involves the reaction of phenylhydrazine with trimethylsilylacetylene under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium or copper to facilitate the formation of the pyrazole ring. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) to ensure the proper environment for the reaction to proceed efficiently.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling and safety measures for the reagents and products involved.
化学反応の分析
反応の種類
4-フェニル-3-(トリメチルシリル)-1H-ピラゾールは、次のようなさまざまな化学反応を起こすことができます。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの試薬を使用して酸化し、酸素含有官能基を導入することができます。
還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの試薬を使用して、分子内の特定の官能基を還元するために実行できます。
置換: トリメチルシリル基は、ハロゲンや有機金属化合物などの試薬を使用して、他の官能基と置換できます。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム、その他の酸化剤。
還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム、その他の還元剤。
置換: ハロゲン、有機金属化合物、その他の求核剤。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はヒドロキシル化またはカルボニル含有誘導体を生成する可能性があり、一方、置換反応はハロゲン化物やアルキル基などのさまざまな官能基を導入する可能性があります。
4. 科学研究への応用
4-フェニル-3-(トリメチルシリル)-1H-ピラゾールは、次のようなさまざまな科学研究への応用があります。
化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。これは、新素材や触媒の開発のための前駆体として役立ちます。
生物学: 抗菌性や抗がん性など、潜在的な生物活性について調査されています。
医学: 特に新規治療薬の設計における医薬品開発における潜在的な用途について調査されています。
工業: 特定の特性を持つ特殊化学薬品や材料の製造に使用されます。
科学的研究の応用
4-Phenyl-3-(trimethylsilyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as a precursor for the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
4-フェニル-3-(トリメチルシリル)-1H-ピラゾールの作用機序は、特定の分子標的および経路との相互作用を含みます。フェニル基とトリメチルシリル基は、その独自の化学反応性と生物活性に寄与します。この化合物は、酵素、受容体、その他の生体分子と相互作用し、さまざまな生物学的効果をもたらす可能性があります。関与する正確な分子標的と経路は、化合物が使用される特定の用途とコンテキストによって異なります。
6. 類似の化合物との比較
類似の化合物
4-フェニル-1,2,4-トリアゾール-3,5-ジオン: フェニル基を持つ別のヘテロ環式化合物で、強いジエノフィル特性とディールス・アルダー反応における使用で知られています.
3,4-ジヒドロピリミジノン化合物: これらの化合物は、顕著な抗菌活性を示し、さまざまな薬用用途で使用されています.
独自性
4-フェニル-3-(トリメチルシリル)-1H-ピラゾールは、トリメチルシリル基の存在により、安定性と反応性の向上などの特定の化学的特性が付与されているため、独自性があります。これにより、さまざまな合成および研究用途にとって貴重な化合物となり、他の類似のヘテロ環式化合物とは異なります。
類似化合物との比較
Similar Compounds
4-Phenyl-1,2,4-triazole-3,5-dione: Another heterocyclic compound with a phenyl group, known for its strong dienophile properties and use in Diels-Alder reactions.
3,4-Dihydropyrimidinone Compounds: These compounds exhibit significant antibacterial activity and are used in various medicinal applications.
Uniqueness
4-Phenyl-3-(trimethylsilyl)-1H-pyrazole is unique due to the presence of the trimethylsilyl group, which imparts specific chemical properties such as increased stability and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar heterocyclic compounds.
特性
CAS番号 |
16037-44-8 |
|---|---|
分子式 |
C12H16N2Si |
分子量 |
216.35 g/mol |
IUPAC名 |
trimethyl-(4-phenyl-1H-pyrazol-5-yl)silane |
InChI |
InChI=1S/C12H16N2Si/c1-15(2,3)12-11(9-13-14-12)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,13,14) |
InChIキー |
BHWFHOMGMUTAGS-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C1=C(C=NN1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,7-Diazaspiro[4.4]nonane, 2-methyl-7-(3-pyridinyl)-](/img/structure/B11886049.png)

![1H-Imidazo[4,5-c]pyridin-4-ol hydrobromide](/img/structure/B11886065.png)
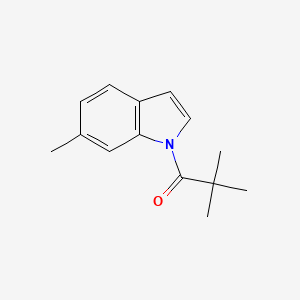
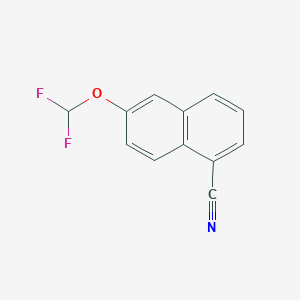

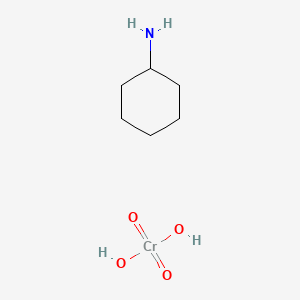
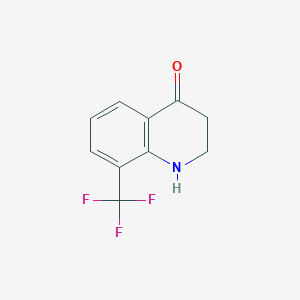
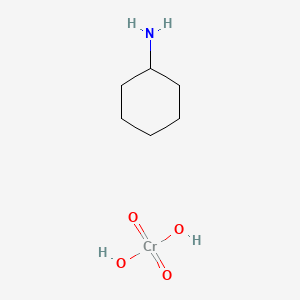
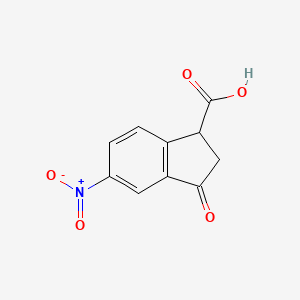

![6-Methyl-[3,3'-bipyridine]-2-carboxylic acid](/img/structure/B11886115.png)
![(1-Butyl-1H-benzo[d]imidazol-5-yl)boronic acid](/img/structure/B11886127.png)

